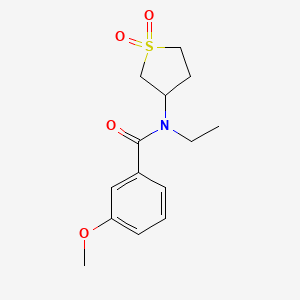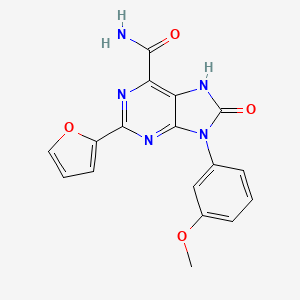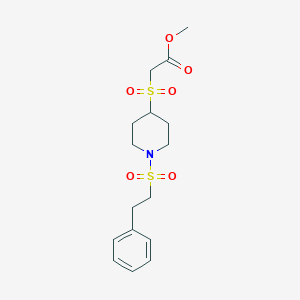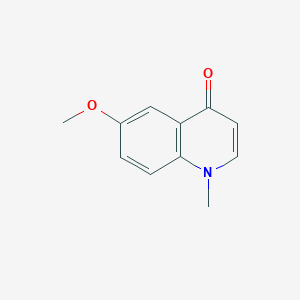
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers” is a novel G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It was identified through lead optimization efforts, where a new ether-based scaffold was paired with a novel sulfone-based head group .
Synthesis Analysis
The synthesis of this compound involved the coupling of a new ether-based scaffold with a previously identified N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1 H-pyrazol-5-yl) head group . The synthetic chemistry work was performed by a team of researchers .Chemical Reactions Analysis
The chemical optimization of the compound improved its potency, human liver microsome stability, and brain penetration in rats .Scientific Research Applications
Chemodivergent Annulations via C-H Activation
The study by Xu et al. (2018) demonstrates Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides through C-H activation. This research highlights the potential for creating diverse molecular architectures from methoxybenzamide derivatives, suggesting utility in synthetic chemistry and material science. The process is noted for its redox-neutral and chemodivergent characteristics, providing a basis for the synthesis of complex molecules from simpler benzamide derivatives (Xu, Zheng, Yang, & Li, 2018).
Antibacterial Applications
Haydon et al. (2010) explored the synthesis and characterization of potent inhibitors of the bacterial cell division protein FtsZ, based on modifications of 3-methoxybenzamide. These compounds displayed improved pharmaceutical properties and potent antistaphylococcal activity, underscoring the relevance of methoxybenzamide derivatives in developing new antibacterial agents. This suggests potential for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-methoxybenzamide in similar antibacterial applications (Haydon, Bennett, Brown, et al., 2010).
Dopamine D(4) Receptor Binding
Research by Colabufo et al. (2001) on the determination of dopamine D(4) receptor density in rat striatum using specific ligands points to the utility of methoxybenzamide derivatives in neuropharmacology. This indicates that similar compounds might be useful in probing neurological pathways and understanding receptor dynamics, potentially extending to the study of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-methoxybenzamide (Colabufo, Berardi, Calò, et al., 2001).
Liquid Crystalline Properties
Investigation into mesomorphic properties of benzamide derivatives by Kise et al. (1978) reveals the potential for utilizing such compounds in the development of liquid crystal materials. The study found that certain ylide derivatives exhibit liquid crystallinity, which could inform the design of new materials with specific optical properties. This area could be relevant for exploring the properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-methoxybenzamide in material sciences (Kise, Nishisaka, Asahara, & Senō, 1978).
Mechanism of Action
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-3-15(12-7-8-20(17,18)10-12)14(16)11-5-4-6-13(9-11)19-2/h4-6,9,12H,3,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQQAUQZFLRXTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone dihydrochloride](/img/structure/B2844807.png)
![[8-acetyloxy-4-oxo-3-(1-phenylpyrazol-4-yl)-2-(trifluoromethyl)chromen-7-yl] Acetate](/img/structure/B2844808.png)
![2-(2-bromophenyl)-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}acetamide](/img/structure/B2844810.png)




![N-{1-[(3-cyanophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2844817.png)



![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2844824.png)
![4-[6-[(4-tert-butylphenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2844825.png)
